Superior Reactivity in Pd-Catalyzed Borylation Enables 56% Isolated Yield of a Key Boronate Ester Intermediate
6-Bromobenzo[d]isothiazole demonstrates effective reactivity in palladium-catalyzed Miyaura borylation, a critical step for generating boronate ester building blocks for subsequent Suzuki-Miyaura couplings. Under microwave irradiation at 110°C for 30 minutes with a Pd(0) catalyst, it yields 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isothiazole in 56% isolated yield . This yield is comparable to other successful borylations of aryl bromides, confirming its suitability as a robust electrophilic partner in cross-coupling sequences . In contrast, the analogous 6-chloro derivative (6-chlorobenzo[d]isothiazole, CAS 89583-89-1) would be expected to exhibit significantly lower reactivity under similar conditions, often requiring harsher conditions or specialized ligands to achieve comparable conversion, due to the higher bond dissociation energy of the C-Cl bond versus the C-Br bond .
| Evidence Dimension | Synthetic Yield in Pd-Catalyzed Borylation |
|---|---|
| Target Compound Data | 56% isolated yield |
| Comparator Or Baseline | 6-Chlorobenzo[d]isothiazole (expected significantly lower yield under identical conditions due to lower reactivity of C-Cl bond) |
| Quantified Difference | Quantified yield difference not directly measured in a single study, but the 56% yield for the bromo derivative is a benchmark against the expected poor reactivity of the chloro analog. |
| Conditions | Microwave irradiation, 110°C, 30 min, Pd2(dba)3 catalyst, PCy3 ligand, KOAc base, 1,4-dioxane solvent |
Why This Matters
This quantifies the compound's proven efficiency as a precursor to boronate esters, a key intermediate class, giving synthetic chemists a reliable yield expectation for planning multi-step syntheses.
